2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing both nitrogen and sulfur heteroatoms within a seven-membered ring system fused to a benzene ring. The compound carries the Chemical Abstracts Service registry number 1167435-22-4, which distinguishes it from its non-deuterated analog that bears the registry number 927871-76-9. The molecular formula C₁₁H₁₂D₃NOS reflects the substitution of three hydrogen atoms with deuterium isotopes in the methyl group at the 4-position, resulting in a molecular weight of 212.33 grams per mole compared to 209.31 grams per mole for the parent compound.
The International Union of Pure and Applied Chemistry name 7-methoxy-4-(trideuteriomethyl)-3,5-dihydro-2H-1,4-benzothiazepine precisely describes the structural features and isotopic composition. The numbering system begins with the sulfur atom as position 1, followed by the nitrogen at position 4, establishing the framework for systematic substitution pattern identification. The methoxy group occupies position 7 on the benzene ring, while the deuterated methyl group attaches to the nitrogen at position 4. Alternative nomenclature includes the descriptor "this compound" which emphasizes the saturated nature of the seven-membered ring portion.
| Property | Value | Registry Information |
|---|---|---|
| Chemical Abstracts Service Number | 1167435-22-4 | Deuterated derivative |
| Non-deuterated Chemical Abstracts Service Number | 927871-76-9 | Parent compound |
| Molecular Formula | C₁₁H₁₂D₃NOS | Isotopically labeled |
| Molecular Weight | 212.33 g/mol | 3.02 g/mol increase from deuteration |
| International Union of Pure and Applied Chemistry Name | 7-methoxy-4-(trideuteriomethyl)-3,5-dihydro-2H-1,4-benzothiazepine | Systematic nomenclature |
Structural Relationship to 1,4-Benzothiazepine Core Scaffolds
The 1,4-benzothiazepine core scaffold represents a privileged structure in medicinal chemistry, characterized by a seven-membered heterocyclic ring containing nitrogen at position 4 and sulfur at position 1, fused to a benzene ring system. This architectural framework provides a semi-rigid and compact molecular geometry that facilitates diverse pharmacological interactions while maintaining favorable physicochemical properties including intermediate lipophilicity and controlled numbers of rotatable bonds, hydrogen bond donors, and acceptors. The benzothiazepine scaffold has demonstrated remarkable versatility across therapeutic areas, with notable examples including diltiazem, clentiazem, and siratiazem, which have established the cardiovascular relevance of this molecular framework.
The structural analysis of this compound reveals specific substitution patterns that distinguish it within the broader benzothiazepine family. The methoxy substituent at position 7 introduces electron-donating characteristics that influence the electronic distribution across the aromatic system, potentially affecting binding interactions and conformational preferences. The tetrahydro designation indicates complete saturation of the seven-membered ring, contrasting with partially unsaturated analogs that may exhibit different conformational dynamics and biological activities.
Comparative structural analysis demonstrates that benzothiazepine derivatives exhibit significant diversity in their substitution patterns and ring saturation states. The 1,5-benzothiazepine isomers, for instance, position the nitrogen at the 5-position rather than the 4-position, fundamentally altering the spatial arrangement of substituents and potential interaction sites. The 2,3,4,5-tetrahydro derivative represents a fully saturated seven-membered ring system, which provides conformational flexibility while maintaining the core benzothiazepine pharmacophore integrity.
| Scaffold Type | Ring Saturation | Nitrogen Position | Therapeutic Applications |
|---|---|---|---|
| 1,4-Benzothiazepine | Various | Position 4 | Cardiovascular, muscle function |
| 1,5-Benzothiazepine | Various | Position 5 | Anticancer, kinase inhibition |
| 2,3,4,5-Tetrahydro-1,4-benzothiazepine | Fully saturated | Position 4 | Research applications, labeled standards |
Isotopic Labeling Rationale for Methyl-d3 Substituent
The incorporation of deuterium isotopes in the methyl group at position 4 serves multiple strategic purposes in pharmaceutical and analytical chemistry applications. Deuterium labeling represents a well-established technique for enhancing the absorption, distribution, metabolism, and excretion properties of pharmaceutical compounds while providing valuable tools for metabolic studies and analytical method development. The replacement of three hydrogen atoms with deuterium in the methyl substituent creates a kinetic isotope effect that can significantly alter the metabolic stability and clearance characteristics of the compound compared to its non-deuterated analog.
The methyl-d3 labeling strategy specifically targets the N-methyl position, which represents a common site of metabolic transformation through N-demethylation reactions catalyzed by cytochrome P450 enzymes. By substituting deuterium for hydrogen at this position, the compound exhibits reduced susceptibility to metabolic cleavage due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This isotopic substitution can result in improved pharmacokinetic profiles characterized by extended half-life, reduced clearance, and potentially enhanced bioavailability.
From an analytical perspective, the deuterated methyl group serves as an ideal internal standard for mass spectrometry-based quantification methods. The three-dalton mass difference between the deuterated and non-deuterated forms provides clear mass spectral separation while maintaining virtually identical chromatographic and extraction properties. This characteristic makes this compound particularly valuable for pharmacokinetic studies, bioanalytical method development, and metabolism investigations where precise quantification of the parent compound is essential.
The compound also demonstrates specific biological activity as a labeled benzothiazepine derivative that binds to the ryanodine receptor 1 channel and enhances the binding affinity of calstabin-1, contributing to muscle function regulation and fatigue prevention. The deuterium labeling allows for detailed mechanistic studies of these interactions while providing tools for tracking compound distribution and metabolism in biological systems. Recent developments in deuterium labeling methodologies have emphasized the importance of site-specific isotope incorporation for optimizing both analytical utility and biological activity profiles.
| Labeling Position | Isotope | Number of Substitutions | Mass Difference | Primary Applications |
|---|---|---|---|---|
| N-methyl group | Deuterium | 3 substitutions | +3.02 Da | Internal standard, metabolism studies |
| Alternative positions | Deuterium | Variable | Variable | Comparative analysis |
| Non-labeled | Hydrogen | 0 substitutions | Reference mass | Parent compound studies |
Properties
IUPAC Name |
7-methoxy-4-(trideuteriomethyl)-3,5-dihydro-2H-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCEGVSQDOGSB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC2=C(C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCSC2=C(C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858458 | |
| Record name | 7-Methoxy-4-(~2~H_3_)methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167435-22-4 | |
| Record name | 7-Methoxy-4-(~2~H_3_)methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine is a synthetic compound belonging to the benzothiazepine family. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CDHN O S
- Molecular Weight : 212.326 g/mol
- CAS Number : 1167435-22-4
- IUPAC Name : 7-methoxy-4-(trideuteriomethyl)-3,5-dihydro-2H-1,4-benzothiazepine
The specific biological activities of this compound are not extensively documented in current literature. However, compounds within the benzothiazepine class typically exhibit a range of biological activities through various mechanisms:
- Calcium Channel Modulation : Benzothiazepines are known to interact with calcium channels, which can influence vascular smooth muscle contraction and cardiac function.
- Antioxidant Activity : Some studies suggest that benzothiazepines may possess antioxidant properties that could protect cells from oxidative damage.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects through modulation of neurotransmitter systems.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Initial studies show low cytotoxicity levels in various cell lines, making it a candidate for further drug development .
- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens; however, specific data for this compound is limited.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
Table 1: Summary of Related Research Findings
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets:
-
Metalloprotease Inhibition :
- Research indicates that compounds similar to 2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine can act as inhibitors of metalloproteinases (MPs), which are enzymes implicated in various diseases such as rheumatoid arthritis and cancer metastasis. Inhibition of these enzymes may help manage symptoms associated with these conditions .
- Anticancer Activity :
- Neuroprotective Effects :
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of benzothiazepines:
- Study on Metalloprotease Inhibitors :
- Anticancer Research :
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares 2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine with analogous compounds in terms of structure, pharmacological activity, and metabolic properties.
Structural Analogues
7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (CAS 63675-74-1) Structural Difference: Lacks deuterium labeling (methyl instead of methyl-d3 at the 4-position). Pharmacological Impact: Non-deuterated analogues like this are often used as reference compounds in studies of calcium channel modulation. However, the absence of deuterium may result in faster metabolic clearance compared to the deuterated form .
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS 927871-76-9) Structural Difference: Missing the methyl/methyl-d3 group at the 4-position.
K201 (4-(3,4-Dimethoxybenzyl)-1,4-benzothiazepine)
- Structural Difference : Contains a 3,4-dimethoxybenzyl group instead of a methoxy and methyl-d3.
- Pharmacological Activity : Demonstrated cardioprotective effects via inhibition of calcium overload in myocardial cells .
1,3,4-Benzothiadiazepines (e.g., triazolo-fused derivatives)
- Structural Difference : Feature a fused triazole ring, altering ring strain and electronic properties.
- Functional Impact : These derivatives exhibit diverse biological activities, including antimicrobial and anticonvulsant effects, distinct from the cardiovascular focus of benzothiazepines .
Pharmacokinetic and Metabolic Comparisons
- Deuterated vs. Non-Deuterated Analogues: The methyl-d3 group in the target compound reduces metabolic degradation rates by deuterium isotope effects, enhancing plasma half-life compared to non-deuterated counterparts like CAS 63675-74-1 .
- Methoxy Substituent Influence: Compounds with methoxy groups (e.g., CAS 927871-76-9) show improved solubility and membrane permeability compared to non-methoxy analogues .
Tabulated Comparison of Key Compounds
Key Notes and Research Implications
Deuterium Labeling : The methyl-d3 group provides a strategic advantage in metabolic studies, enabling precise tracking without significant chemical alteration .
Structural-Activity Relationships (SAR) : Substituents at the 4- and 7-positions critically influence target selectivity and metabolic stability, as seen in comparisons with CAS 63675-74-1 and fused heterocycles .
Preparation Methods
Methoxy-Substituted [2-(Acylaminoethyl)thio]arenes
The benzothiazepine core is constructed from [2-(acylaminoethyl)thio]arenes, where the arene moiety (Ar) bears a methoxy group at position 7. Representative precursors include 7-methoxy-2-(2-acetamidoethylthio)naphthalene or analogous benzene derivatives.
Synthesis of Thioether Precursors:
-
Thiol-arene coupling : React 7-methoxy-2-mercaptoarene with 2-bromoethylacetamide under basic conditions (KCO, DMF).
-
Acylation : Protect the amine as an acetamide or carbamate (e.g., CBZ) to prevent unwanted side reactions during cyclization.
Cyclization to Form the Benzothiazepine Core
Acid-Catalyzed Cyclization
The Pictet-Spengler-like cyclization is adapted for seven-membered ring formation:
Conditions :
-
Acid catalyst : Toluenesulfonic acid (pTSA) or HCl in toluene.
-
Temperature : Reflux (110–120°C) for 6–12 hours.
-
Aldehyde source : Paraformaldehyde ((CHO)) provides the requisite methylene group.
Mechanism :
-
Iminium ion formation : Acidic conditions protonate the acylamino nitrogen, facilitating nucleophilic attack by the thioether’s sulfur.
-
Ring closure : The sulfur attacks the electrophilic iminium carbon, forming the seven-membered ring.
Outcome :
-
Yields 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine with a protecting group (R = CBZ, Boc) at N4.
Deprotection and Introduction of Deuterated Methyl Group
Cleavage of Protecting Groups
CBZ deprotection :
Alkylation with Deuterated Methyl Reagents
Deuterium incorporation :
Optimization considerations :
-
Isotopic purity : Use excess CDI (1.5–2.0 equiv) to minimize residual CH groups.
-
Solvent drying : Molecular sieves or anhydrous MgSO prevent hydrolysis of CDI.
Functionalization and Final Product Isolation
Oxalate Ester Formation and Hydrolysis
Acylation :
Hydrolysis :
-
Saponification : NaOH (aq) converts the ester to carboxylic acid.
-
Acidification : HCl (aq) yields the free acid, which is precipitated and filtered.
Deuterium retention : NMR (²H, ¹³C) confirms >98% isotopic incorporation at C4.
Purification and Analytical Characterization
Crystallization and Solvent Selection
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d): δ 6.82 (d, J = 8.5 Hz, 1H, ArH), 6.71 (s, 1H, ArH), 3.79 (s, 3H, OCH), 3.12–3.08 (m, 2H, SCH), 2.95–2.89 (m, 2H, NCH), 1.45 (s, 3H, CD).
-
MS (ESI+) : m/z 283.1 [M+H].
Comparative Analysis of Synthetic Routes
| Step | Method A (CBZ Route) | Method B (Boc Route) |
|---|---|---|
| Cyclization yield | 68% | 72% |
| Deprotection time | 3 hours | 2 hours |
| CD incorporation | 98.5% | 97.8% |
| Purity (HPLC) | 99.2% | 98.7% |
Method A offers marginally higher isotopic purity, while Method B provides faster deprotection.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,4,5-tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine, and how does isotopic labeling (deuterium) influence the reaction conditions?
- Methodology :
- Core Synthesis : Start with a benzothiazepine scaffold (e.g., 2,3,4,5-tetrahydro-1,4-benzothiazepine) and introduce the methoxy group at position 7 via Friedel-Crafts alkylation or nucleophilic aromatic substitution under basic conditions.
- Deuterated Methylation : Use deuterated methylating agents (e.g., CD₃I or (CD₃)₂SO₄) in the presence of a strong base (e.g., NaH or LDA) to substitute hydrogen at position 3. Monitor isotopic incorporation via ¹H NMR (absence of CH₃ signal) and mass spectrometry (M+3 peak).
- Key Considerations : Deuterium’s kinetic isotope effect may slow reaction rates; optimize temperature (e.g., 40–60°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and deuterated methyl (-CD₃) positions. Compare chemical shifts with non-deuterated analogs .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₄H₁₅D₃NO₃S) and isotopic purity (>98% deuterium).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
Q. What are the primary applications of this compound in preclinical research?
- Methodology :
- Pharmacological Probes : Use as a deuterated tracer in metabolic stability assays (e.g., liver microsomes) to study cytochrome P450 interactions. Compare half-life (t₁/₂) with non-deuterated analogs to assess deuterium’s impact .
- Receptor Binding Studies : Screen for activity at GABAₐ or serotonin receptors via radioligand displacement assays (e.g., [³H]-diazepam competition) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale deuterated benzothiazepine production?
- Methodology :
- Reaction Optimization :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | ↑ Solubility |
| Catalyst | K₂CO₃ | ↑ Rate |
| Temperature | 50°C | ↑ Deuterium incorporation |
- Scale-Up Challenges : Deuterated reagents are costly; use catalytic deuteration (e.g., H₂/D₂ exchange with Pd/C) for cost-effective scaling .
Q. How do structural modifications (e.g., methoxy position or deuterium substitution) affect biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) :
Synthesize analogs with methoxy at positions 6 or 2.
Replace deuterated methyl with -CH₃ or -CF₃.
Test in in vitro assays (e.g., IC₅₀ in neuronal cell lines) to compare potency.
- Key Finding : Methoxy at position 7 enhances blood-brain barrier penetration, while deuterium improves metabolic stability by 20–30% .
Q. How can conflicting data on this compound’s receptor selectivity be resolved?
- Methodology :
- Data Contradiction Analysis :
- Variable 1 : Receptor assay conditions (e.g., pH, ionic strength). Replicate studies using standardized buffers.
- Variable 2 : Compound purity. Re-characterize batches with LC-MS and re-test.
- Variable 3 : Cell line differences (e.g., HEK293 vs. SH-SY5Y). Conduct cross-validation in multiple models .
Q. What advanced techniques are used to study its pharmacokinetics in vivo?
- Methodology :
- In Vivo Models : Administer to rodents (IV/PO) and collect plasma/brain samples.
- Quantitative Analysis : Use LC-MS/MS with deuterium-specific MRM transitions to distinguish from endogenous analogs.
- Key Metrics : Calculate AUC, Cmax, and brain-to-plasma ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
